

2-Amino-5-bromo-3-piperidin-1-ylpyrazine chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Amino-5-bromo-3-piperidin-1-ylpyrazine

Cat. No.: B1521374

[Get Quote](#)

An In-Depth Technical Guide to 2-Amino-5-bromo-3-piperidin-1-ylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Amino-5-bromo-3-piperidin-1-ylpyrazine**, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and physicochemical properties, providing a foundational understanding for its potential applications in research and drug development.

Core Chemical Identity

Chemical Structure and CAS Number

2-Amino-5-bromo-3-piperidin-1-ylpyrazine is a substituted pyrazine derivative. The core structure consists of a pyrazine ring with an amino group at the 2-position, a bromine atom at the 5-position, and a piperidin-1-yl group at the 3-position.

- Chemical Name: **2-Amino-5-bromo-3-piperidin-1-ylpyrazine**[\[1\]](#)
- CAS Number: 90674-84-3[\[1\]](#)

- Molecular Formula: C₉H₁₃BrN₄
- Molecular Weight: 257.14 g/mol

Below is a 2D representation of the chemical structure.

Caption: 2D structure of **2-Amino-5-bromo-3-piperidin-1-ylpyrazine**.

Synthesis and Manufacturing

The primary route for the synthesis of **2-Amino-5-bromo-3-piperidin-1-ylpyrazine** involves a nucleophilic aromatic substitution reaction.

Rationale for Synthetic Strategy:

The pyrazine ring is electron-deficient, which facilitates nucleophilic attack, particularly at positions activated by electron-withdrawing groups. The presence of two bromine atoms in the starting material, 2-amino-3,5-dibromopyrazine, provides two potential sites for substitution. The bromine at the 3-position is more susceptible to nucleophilic attack by an amine like piperidine due to the electronic influence of the adjacent amino group.

Experimental Protocol:

A common laboratory-scale synthesis is as follows:

- Reactant Preparation: 2-amino-3,5-dibromopyrazine is used as the starting material. Piperidine serves as the nucleophile. A solvent such as dimethyl sulfoxide (DMSO) or ethanol is chosen to facilitate the dissolution of the reactants.[\[1\]](#)
- Reaction Setup: The reactants are combined in a sealed tube to prevent the evaporation of the solvent and piperidine, especially at elevated temperatures.[\[1\]](#)
- Heating: The reaction mixture is heated to 120°C. This temperature provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.[\[1\]](#)
- Reaction Time: The reaction is typically allowed to proceed for 18 hours to ensure a high conversion of the starting material.[\[1\]](#)

- Work-up and Purification:

- After cooling, the reaction mixture is partitioned between an organic solvent (e.g., methylene chloride) and water.[1]
- The aqueous phase is extracted further with the organic solvent to maximize the recovery of the product.[1]
- The combined organic layers are dried over an anhydrous salt like sodium sulfate (Na_2SO_4) to remove any residual water.[1]
- The solvent is then removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.[1]
- Further purification can be achieved through techniques like column chromatography or recrystallization to obtain the final product with high purity.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Amino-5-bromo-3-piperidin-1-ylpyrazine**.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its handling, formulation, and development as a potential therapeutic agent.

Property	Value	Source
Melting Point	128.5 °C	[2]
Boiling Point (Predicted)	391.8 ± 42.0 °C at 760 mmHg	[1] [2]
Density (Predicted)	1.543 ± 0.06 g/cm³	[1] [2]
Flash Point (Predicted)	190.727 °C	[1]
Refractive Index (Predicted)	1.629	[1]
PSA (Polar Surface Area)	55 Å²	[1]
XLogP3	1.8	[1]

Applications in Drug Discovery and Development

While specific biological activity and targets for **2-Amino-5-bromo-3-piperidin-1-ylpyrazine** are not extensively documented in publicly available literature, its structural motifs are prevalent in compounds with known pharmacological activities.

The Pyrazine Scaffold: The pyrazine ring is a key component in numerous FDA-approved drugs and clinical candidates. It is often utilized as a scaffold in the design of kinase inhibitors. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, interacting with key amino acid residues in the active site of kinases.

The Piperidine Moiety: The piperidine ring is another common feature in many pharmaceuticals. Its inclusion can influence a compound's solubility, lipophilicity, and metabolic stability. Furthermore, the piperidine nitrogen can be a key interaction point with biological targets.

Potential as a Kinase Inhibitor Intermediate:

Given that 2-amino-3,5-disubstituted pyrazines are recognized as important scaffolds for aurora kinase inhibitors, it is plausible that **2-Amino-5-bromo-3-piperidin-1-ylpyrazine** could serve as a valuable intermediate in the synthesis of such inhibitors. The bromine atom at the 5-position provides a handle for further chemical modifications, such as cross-coupling reactions,

to introduce additional pharmacophoric groups and modulate the compound's activity and selectivity.

Conclusion

2-Amino-5-bromo-3-piperidin-1-ylpyrazine is a readily synthesizable heterocyclic compound. Its structure, combining the pharmacologically relevant pyrazine and piperidine moieties, along with a reactive bromine atom, makes it an interesting building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of kinase inhibition. Further research is warranted to fully elucidate the biological activity profile of this compound and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 90674-84-3 | CAS DataBase [m.chemicalbook.com]
- To cite this document: BenchChem. [2-Amino-5-bromo-3-piperidin-1-ylpyrazine chemical structure and CAS number]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1521374#2-amino-5-bromo-3-piperidin-1-ylpyrazine-chemical-structure-and-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com